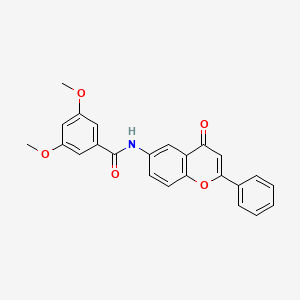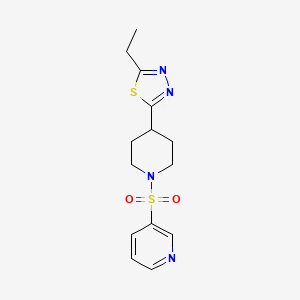
N-(4-(4-ethylphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-(4-ethylphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide" belongs to a class of chemicals that incorporate benzamide and thiazole functionalities. This structural motif is notable for its presence in various bioactive compounds, including those with potential therapeutic applications. The integration of thiazole and benzamide units has been explored in the development of molecules with a wide range of biological activities.
Synthesis Analysis
The synthesis of related thiazole and benzamide derivatives typically involves multi-step organic reactions, including condensation, cyclization, and substitution reactions. For example, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides demonstrates the complexity and versatility of creating compounds with specific electrophysiological activities (Morgan et al., 1990). Another study on the synthesis of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides highlights the anticancer activity of such compounds, illustrating the potential of specific synthetic routes to yield biologically active molecules (Ravinaik et al., 2021).
Molecular Structure Analysis
The structural analysis of thiazole-benzamide derivatives often involves X-ray diffraction and spectroscopic methods to elucidate molecular configurations, crystal packing, and intermolecular interactions. For instance, the crystal structure of a related thiazole-benzamide compound revealed specific hydrogen bonding patterns and π-π interactions, which are crucial for understanding the compound's physical properties and reactivity (Sharma et al., 2016).
科学的研究の応用
Anticancer Activity
N-substituted benzamide derivatives, similar to the compound , have been synthesized and evaluated for their anticancer properties. A study by (Ravinaik et al., 2021) reports that several of these compounds exhibited moderate to excellent anticancer activity against various cancer cell lines. These findings indicate the potential of such compounds in cancer treatment research.
Antimicrobial Properties
Benzamide derivatives, including thiazole-based ones, have shown significant antimicrobial properties. (Bikobo et al., 2017) and (Chawla, 2016) describe the synthesis of thiazole derivatives with pronounced antibacterial activity, particularly against Gram-positive strains. This suggests the potential use of these compounds in the development of new antimicrobial drugs.
Antifungal Activity
Research by (Sych et al., 2019) and (Narayana et al., 2004) highlights the synthesis of thiazole-based compounds with potent antifungal properties. These compounds exhibited effectiveness against various fungal strains, indicating their potential as antifungal agents.
Electrophysiological Activity
A study by (Morgan et al., 1990) on N-substituted benzamides demonstrates their potential in cardiac electrophysiology. This research indicates the role of such compounds in developing treatments for arrhythmias and other cardiac conditions.
Antitubercular Agents
Research into sulfonyl derivatives, such as those mentioned in (Kumar et al., 2013), has shown these compounds to be effective against tuberculosis. This suggests a potential application in the treatment of this disease.
特性
IUPAC Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-3-14-8-10-15(11-9-14)18-13-26-20(21-18)22-19(23)16-6-5-7-17(12-16)27(24,25)4-2/h5-13H,3-4H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNNBQSDMACEPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-ethylphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-cyano-3-methylbutyl)-3-{[(propan-2-yl)carbamoyl]amino}benzamide](/img/structure/B2492879.png)


![5-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]triazol-4-amine](/img/structure/B2492884.png)
![N-[2-(propan-2-ylsulfanyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2492886.png)
![(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine](/img/structure/B2492888.png)

![tert-butyl N-{[(2-methylphenyl)carbamoyl]methyl}carbamate](/img/structure/B2492892.png)

![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B2492895.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2492897.png)